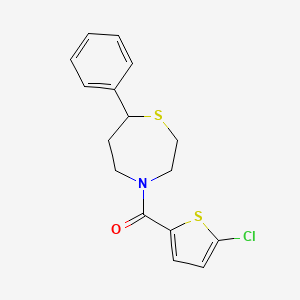

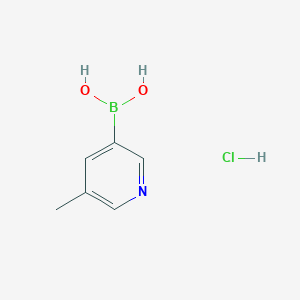

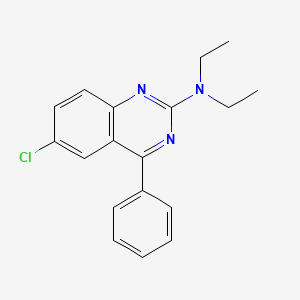

(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as CTM, is a synthetic compound that has been widely used in scientific research for its unique properties. CTM belongs to the class of thiazepine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Analgesia and Inflammation Treatment

CTM derivatives have been studied for their potential in treating pain and inflammation. They have shown promising results as potent inhibitors of COX-2 enzymes, which play a significant role in the inflammatory process. These derivatives exhibit IC50 values in the range of 0.76–9.01 μM, indicating their effectiveness in comparison to standard drugs like celecoxib .

Synthesis of Anti-inflammatory Drugs

The chemical structure of CTM allows for the synthesis of new anti-inflammatory drugs. Researchers have utilized the thiazole scaffold of CTM to develop compounds with significant in vitro anti-inflammatory potentials, using assays such as COX-1, COX-2, and 5-LOX enzyme assays .

In Vivo Analgesic Studies

CTM derivatives have been subjected to in vivo studies to assess their analgesic properties. The hot plate method, a standard test for evaluating pain response in animals, has been used to confirm the analgesic effects of these compounds .

Carrageenan-induced Inflammation Assay

In addition to analgesic studies, CTM derivatives have been tested for their anti-inflammatory effects using the carrageenan-induced inflammation assay. This method helps in evaluating the edema-inhibiting properties of the compounds .

COX/LOX Inhibition Potency

The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by CTM derivatives suggests their potential as therapeutic agents for diseases where the COX/LOX pathway plays a crucial role. Compounds with selective COX-2 inhibition and lower IC50 values have been identified as promising candidates .

Selectivity Index (SI) Evaluation

The selectivity index is a crucial parameter in drug development, indicating the specificity of a compound towards its target. CTM derivatives have been evaluated for their SI values, with some showing high selectivity towards COX-2 over COX-1, which is desirable for reducing side effects .

Chemical Synthesis and Modification

The multi-step chemical synthesis process of CTM allows for the modification of its structure to enhance its pharmacological properties. This adaptability makes it a valuable scaffold for developing a variety of therapeutic agents .

Propriétés

IUPAC Name |

(5-chlorothiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS2/c17-15-7-6-14(21-15)16(19)18-9-8-13(20-11-10-18)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIXVGVLRVCZTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)